molecular formula C5H12N2O2 B15213162 (4-Aminobutyl)carbamic acid CAS No. 85056-34-4

(4-Aminobutyl)carbamic acid

Cat. No.: B15213162
CAS No.: 85056-34-4
M. Wt: 132.16 g/mol
InChI Key: WGPZNNKPLJPQAL-UHFFFAOYSA-N
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Description

(4-Aminobutyl)carbamic acid is an organic compound with the molecular formula C5H12N2O2. It is a derivative of carbamic acid, featuring an aminobutyl group attached to the carbamic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobutyl)carbamic acid typically involves the reaction of 1,4-diaminobutane with carbon dioxide under controlled conditions. One common method includes the use of tert-butyl N-(4-aminobutyl)carbamate as an intermediate. This intermediate is then deprotected to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process may include additional purification steps to ensure the compound’s purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: (4-Aminobutyl)carbamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction could produce primary amines .

Scientific Research Applications

(4-Aminobutyl)carbamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminobutyl)carbamic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, influencing their activity. The exact pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Carbamic Acid: The parent compound, with a simpler structure.

    N-(4-aminobutyl)carbamic acid tert-butyl ester: A related compound used as an intermediate in synthesis.

    4-ammoniobutylcarbamate: Another derivative with similar properties

Uniqueness: (4-Aminobutyl)carbamic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its aminobutyl group provides additional functionality compared to simpler carbamic acid derivatives .

Properties

CAS No.

85056-34-4

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

4-aminobutylcarbamic acid

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4-7-5(8)9/h7H,1-4,6H2,(H,8,9)

InChI Key

WGPZNNKPLJPQAL-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)O)CN

Origin of Product

United States

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